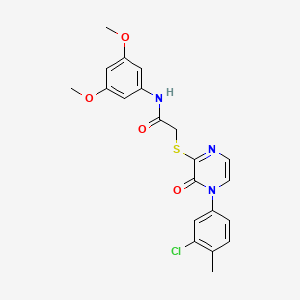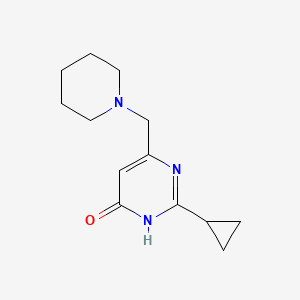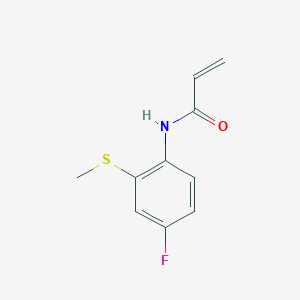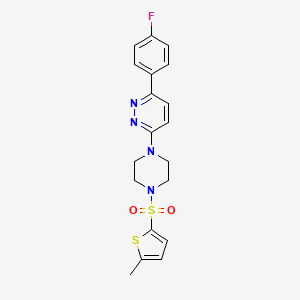
1-Hexyl-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Hexyl-4-(4-nitrophenyl)piperazine" is a derivative of the piperazine family, which is a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and have been studied for their potential as central nervous system agents, serotonin antagonists, and antifungal intermediates .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step organic reactions. For instance, the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a related compound, has been achieved without the use of a catalyst, indicating the potential for a straightforward synthesis of similar compounds . Another study describes the synthesis of a piperazine derivative through the Mannich reaction, which is a common method for introducing an aminomethyl group into compounds . These methods could potentially be adapted for the synthesis of "1-Hexyl-4-(4-nitrophenyl)piperazine."
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of substituents on the piperazine ring can significantly influence the compound's affinity for various receptors. For example, the introduction of a benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors . The stereochemistry of the substituents is also important, as seen in the study of anti-malarial agents where the conformation of the molecule correlated with its biological activity .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their pharmacological properties. The Mannich reaction is a key step in the synthesis of some piperazine antioxidants, indicating the versatility of this reaction in modifying the piperazine scaffold . Additionally, the modification of the piperazine ring through alkylation, acidulation, and reduction has been discussed, which can lead to the formation of different pharmaceutical intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a t-butyl group has been shown to yield a compound with significant antioxidant activity, as evidenced by its IC50 value in a DPPH assay . The crystal packing of piperazine derivatives can also provide insights into their solid-state properties and potential interactions in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis in Antifungal Medications
1-Hexyl-4-(4-nitrophenyl)piperazine plays a significant role as an intermediate in the synthesis of antifungal medications. It's particularly valuable in the generation of triazole medicines, which are crucial for treating deep department fungal infections. The synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a related compound, has garnered international interest due to its importance in new-generation antifungal drugs (Ke, Tang, Hu, & Wang, 2010).
Antimicrobial Properties
Piperazine derivatives, including 1-Hexyl-4-(4-nitrophenyl)piperazine, have shown promise as agents against various pathogens, including bacterial and fungal infections. Research into new N-phenylpiperazines has demonstrated their activity against pathogens like Staphylococcus aureus and mycobacteria strains, contributing to efforts in developing new antimicrobial drugs (Pospíšilová et al., 2019).
Antiviral and Antimicrobial Synthesis
Research into urea and thiourea derivatives of piperazine, including those with 4-nitrophenyl substitutions, has revealed their potential in antiviral and antimicrobial applications. Certain derivatives have shown promising activities against Tobacco mosaic virus (TMV) and a range of microbial pathogens, highlighting the broad-spectrum potential of these compounds (Reddy et al., 2013).
Potential in Cancer Treatment
1,4-Bis(2-chloro-4-nitrophenyl)piperazine, a related molecule, has been investigated for its anticancer activities. The interaction of this compound with DNA was studied, indicating a strong potential for anti-tumor effects due to its significant binding affinity to DNA (Demirağ et al., 2022).
Biochemical Characterization and Potential Drug Applications
Studies on arylpiperazine-based drugs related to 1-Hexyl-4-(4-nitrophenyl)piperazine have provided insights into their biochemical properties. These include evaluations of their vibrational modes and computational assessments, which are crucial for understanding their interactions with biological targets like the human GABA receptor (Onawole et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-hexyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-3-4-5-10-17-11-13-18(14-12-17)15-6-8-16(9-7-15)19(20)21/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDHZSFABKEGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)



![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)


![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)
